5-hydroxy-N-(2-methoxyphenyl)-2-(4-methoxyphenyl)-3-methyl-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide
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Overview
Description
N-(2-METHOXYPHENYL)-2-(4-METHOXYPHENYL)-3-METHYL-5-OXO-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE is a complex organic compound belonging to the pyrazolopyrimidine class This compound is characterized by its unique structure, which includes methoxyphenyl groups and a pyrazolopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-METHOXYPHENYL)-2-(4-METHOXYPHENYL)-3-METHYL-5-OXO-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolopyrimidine core, followed by the introduction of methoxyphenyl groups. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired product’s stability and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and minimize impurities. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) ensures the compound’s quality and consistency.
Chemical Reactions Analysis
Types of Reactions
N-(2-METHOXYPHENYL)-2-(4-METHOXYPHENYL)-3-METHYL-5-OXO-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds with potentially different properties.
Substitution: Substitution reactions can introduce new functional groups, altering the compound’s chemical behavior.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and solvent environments to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new aromatic or aliphatic groups.
Scientific Research Applications
N-(2-METHOXYPHENYL)-2-(4-METHOXYPHENYL)-3-METHYL-5-OXO-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2-METHOXYPHENYL)-2-(4-METHOXYPHENYL)-3-METHYL-5-OXO-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolopyrimidine derivatives with different substituents on the phenyl rings or modifications to the pyrazolopyrimidine core. Examples include:
Uniqueness
N-(2-METHOXYPHENYL)-2-(4-METHOXYPHENYL)-3-METHYL-5-OXO-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE is unique due to its specific combination of methoxyphenyl groups and the pyrazolopyrimidine core. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C22H22N4O4 |
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Molecular Weight |
406.4 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-2-(4-methoxyphenyl)-3-methyl-5-oxo-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C22H22N4O4/c1-13-20(14-8-10-15(29-2)11-9-14)25-26-17(12-19(27)24-21(13)26)22(28)23-16-6-4-5-7-18(16)30-3/h4-11,17H,12H2,1-3H3,(H,23,28)(H,24,27) |
InChI Key |
ZRPOGRNCPBQIFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2NC(=O)CC(N2N=C1C3=CC=C(C=C3)OC)C(=O)NC4=CC=CC=C4OC |
Origin of Product |
United States |
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